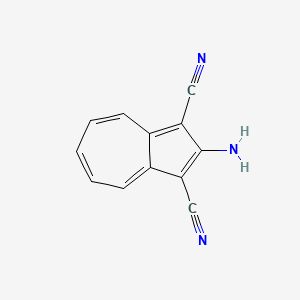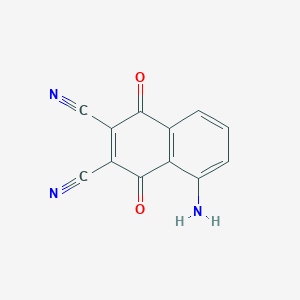
5-Amino-2,3-dicyano-1,4-naphthoquinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-amino-2,3-dicyano-1,4-naphthoquinone involves several key steps, including the Diels-Alder reactions of its derivatives with different dienes to afford corresponding adducts. These adducts can be further oxidized under alkaline conditions to convert into quinones. For instance, the reaction of 5-amino-2,3-dicyano-1,4-naphthoquinone with arylamines produces a variety of derivatives, indicating the compound's versatility in forming dyes for optical information-recording media (Takagi et al., 1985).
Molecular Structure Analysis
Structural analysis of 5-amino-2,3-dicyano-1,4-naphthoquinone and its derivatives provides insights into their chemical behavior. The solid-state structure of related derivatives, such as bis(alkyl/arylamino)1,4-benzoquinones, lacks intra-molecular hydrogen bonding between the carbonyl and amine groups, which influences their electrochemical properties (Bayen et al., 2007).
Chemical Reactions and Properties
5-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various chemical reactions, forming complexes with arylamines and exhibiting charge-transfer complexation. These reactions lead to the formation of compounds with potential applications in dye synthesis and material science (Hassan et al., 1993). Its electrooxidation at different electrodes results in functionalized polymer films, indicating its utility in conducting polymers (Pham et al., 1998).
Physical Properties Analysis
The physical properties of 5-amino-2,3-dicyano-1,4-naphthoquinone derivatives, such as their fluorescence and thermal stability, have been studied. For example, complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups exhibit strong fluorescence emission bands, suggesting their potential in optical applications (Verma & Singh, 2015).
Chemical Properties Analysis
The chemical properties of 5-amino-2,3-dicyano-1,4-naphthoquinone, including its ability to form molecular complexes with aromatic anilines, have been explored. These complexes demonstrate new charge-transfer bands in the visible region, showcasing the compound's interaction with various donors (Budni & Jayadevappa, 1988).
Applications De Recherche Scientifique
Organic & Biomolecular Chemistry
- Application : Synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides .
- Method : This method involves the use of the Lewis acid catalyst BiCl3 for the synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides from 1,4-naphthoquinone . It also presents a technique for one-pot sequential amine-arylation with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones directly from 1,4-naphthoquinone .
- Results : This method has a broad substrate scope and product extraction is easy. It is low-cost, requires mild and sustainable reaction conditions and results in superior product yields .
Organic Synthesis
- Application : 5-Amino-2,3-dicyano-1,4-naphthoquinone is used as a reagent for oxidative couplings and cyclization reactions .
- Method : This compound is used in the synthesis of quinolines from imines and alkynes or alkenes . It is also used in the dehydrogenation of hydroaromatic compounds .
- Results : The use of this compound in organic synthesis allows for the creation of complex organic structures through relatively simple reactions .
Deprotection Reagent
- Application : 5-Amino-2,3-dicyano-1,4-naphthoquinone is used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals .
- Method : This compound is used to remove protective groups from these compounds, allowing them to undergo further reactions .
- Results : The use of this compound as a deprotecting reagent allows for the synthesis of a wide range of organic compounds .
Antimicrobial and Antitumoral Molecules
- Application : 1,4-Naphthoquinones, including 5-Amino-2,3-dicyano-1,4-naphthoquinone, have been studied for their potential as antimicrobial and antitumoral molecules .
- Method : The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity. It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .
- Results : Preclinical evaluation of antibacterial and/or antitumoral naphthoquinones derivatives is included because cancer is a worldwide health problem, and there is a lack of effective drugs against multidrug-resistant bacteria .
Oxidative Couplings and Cyclization Reactions
- Application : 5-Amino-2,3-dicyano-1,4-naphthoquinone is used as a reagent for oxidative couplings and cyclization reactions .
- Method : This compound is used in the synthesis of quinolines from imines and alkynes or alkenes . It is also used in the dehydrogenation of hydroaromatic compounds .
- Results : The use of this compound in organic synthesis allows for the creation of complex organic structures through relatively simple reactions .
Deprotection Reagent
- Application : 5-Amino-2,3-dicyano-1,4-naphthoquinone is used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals .
- Method : This compound is used to remove protective groups from these compounds, allowing them to undergo further reactions .
- Results : The use of this compound as a deprotecting reagent allows for the synthesis of a wide range of organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBGDHHYNYTXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346671 | |
| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,3-dicyano-1,4-naphthoquinone | |
CAS RN |
68217-29-8 | |
| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








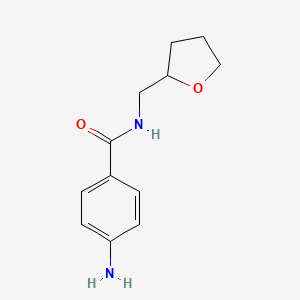

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
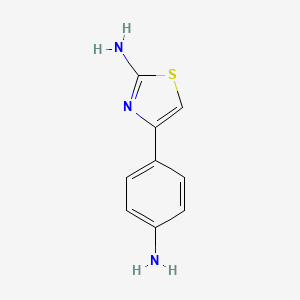
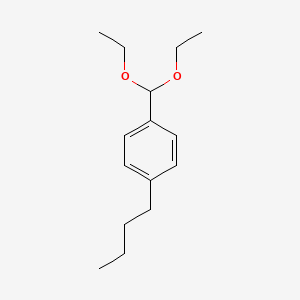
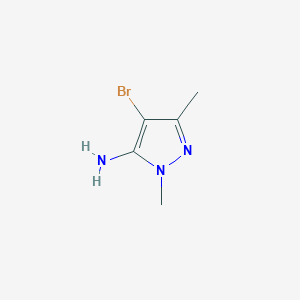
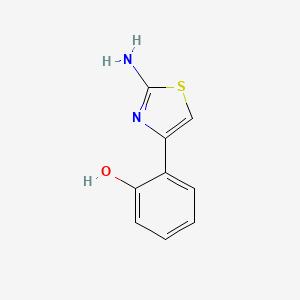
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)
